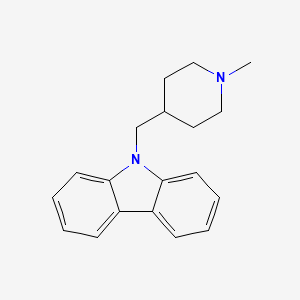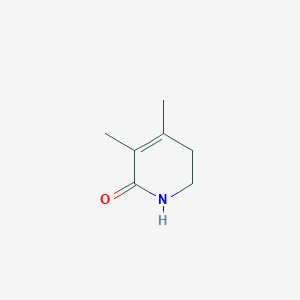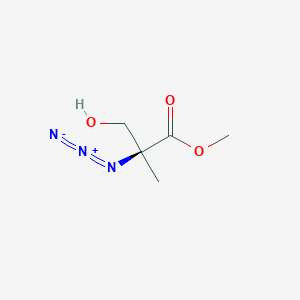
methyl (2S)-2-azido-3-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-azido-3-hydroxy-2-methylpropanoate is an intriguing compound in the realm of organic chemistry, primarily notable for its azido functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-azido-3-hydroxy-2-methylpropanoate involves a multi-step process starting from commercially available reagents. One common method includes the following steps:
Starting Material: : The synthesis begins with methyl (2S)-3-hydroxy-2-methylpropanoate.
Purification: : The resultant product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, scaling up typically involves optimizing reaction conditions to improve yield and reduce costs. Techniques like flow chemistry could potentially enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Methyl (2S)-2-azido-3-hydroxy-2-methylpropanoate undergoes various chemical reactions:
Substitution Reactions: : The azido group can undergo substitution reactions with other nucleophiles, leading to the formation of amines or other derivatives.
Reduction Reactions: : Reduction of the azido group can yield the corresponding amine, a reaction often carried out using hydrogenation catalysts like palladium on carbon (Pd/C).
Cycloaddition Reactions: : The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Major Products
Amines: : Upon reduction of the azido group.
Triazoles: : From cycloaddition reactions with alkynes.
Scientific Research Applications
Chemistry
Click Chemistry: : The azido group in methyl (2S)-2-azido-3-hydroxy-2-methylpropanoate makes it a valuable precursor in click chemistry, especially in synthesizing complex molecules like triazoles.
Biology
Bioconjugation: : The compound's reactivity is harnessed in bioconjugation techniques, attaching biomolecules for imaging or therapeutic purposes.
Medicine
Drug Discovery: : Due to its ability to form stable compounds, it is a potential candidate in drug design and development.
Industry
Material Science: : It finds applications in creating polymeric materials with specific properties through controlled polymerization techniques.
Mechanism of Action
The mechanism by which methyl (2S)-2-azido-3-hydroxy-2-methylpropanoate exerts its effects is largely governed by the reactivity of its azido group. This group can react with various substrates to form stable products, interacting with molecular targets such as proteins or nucleic acids in biological systems. The pathways involved often include nucleophilic substitution or cycloaddition reactions, where the azido group acts as a key reactive site.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-azido-2-methylpropanoate
Methyl 2-azido-3-methylbutanoate
Ethyl (2S)-2-azido-3-hydroxy-2-methylpropanoate
Uniqueness
The presence of both the azido and hydroxy functional groups in methyl (2S)-2-azido-3-hydroxy-2-methylpropanoate distinguishes it from similar compounds. This unique combination of groups enhances its versatility in synthetic applications, particularly in forming complex structures via click chemistry or other bio-orthogonal reactions.
This article covers the essential aspects of this compound, offering insights into its synthesis, reactivity, applications, and distinguishing features. Want to dive deeper into any specific area?
Properties
CAS No. |
356048-03-8 |
|---|---|
Molecular Formula |
C5H9N3O3 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl (2S)-2-azido-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C5H9N3O3/c1-5(3-9,7-8-6)4(10)11-2/h9H,3H2,1-2H3/t5-/m0/s1 |
InChI Key |
DHVROTCFBSIUDO-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@](CO)(C(=O)OC)N=[N+]=[N-] |
Canonical SMILES |
CC(CO)(C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


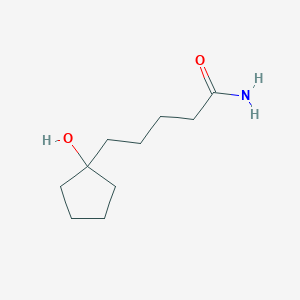
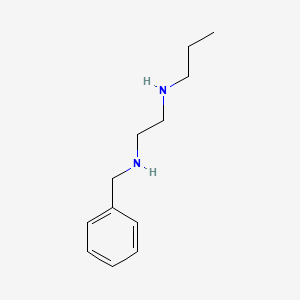
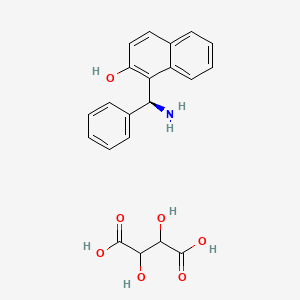
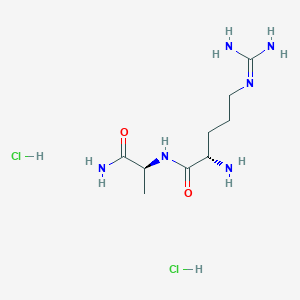

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-fluorophenyl)-](/img/structure/B15350258.png)
![8-Oxa-4-thia-3,5-diazabicyclo[5.1.0]octane](/img/structure/B15350262.png)
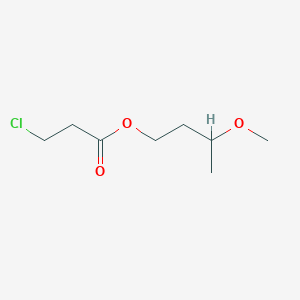
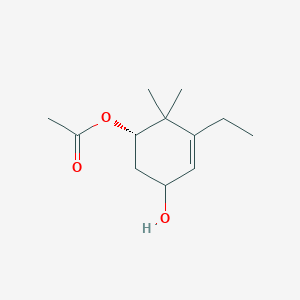
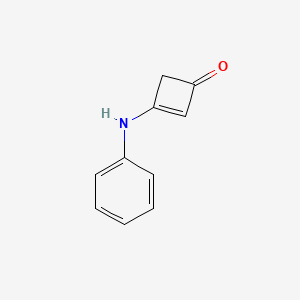
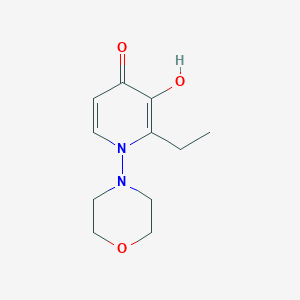
![5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15350301.png)
